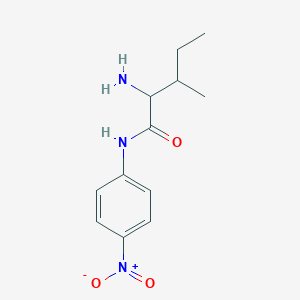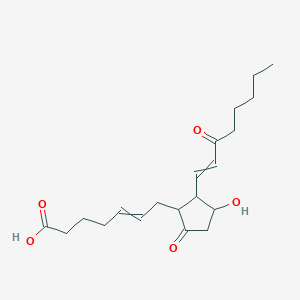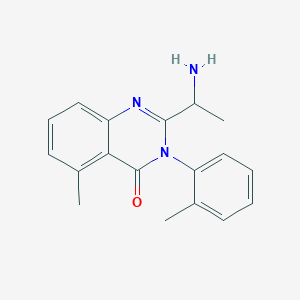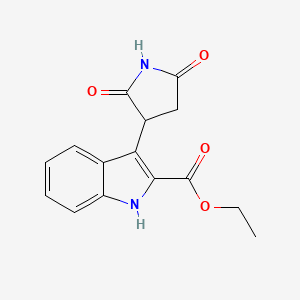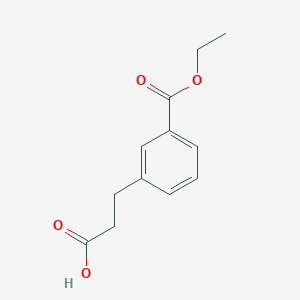
Benzenepropanoic acid, 3-(ethoxycarbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 3-(ethoxycarbonyl)-, typically involves the esterification of phenylpropanoic acid derivatives. One common method is the reaction of phenylpropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of benzenepropanoic acid, 3-(ethoxycarbonyl)-, can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
化学反应分析
Types of Reactions: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学研究应用
Benzenepropanoic acid, 3-(ethoxycarbonyl)-, has several applications in scientific research:
作用机制
The mechanism of action of benzenepropanoic acid, 3-(ethoxycarbonyl)-, involves its ability to form stable boronic esters. These esters can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
相似化合物的比较
Phenylpropanoic acid: A simpler derivative without the ethoxycarbonyl group.
Benzenepropanoic acid, 3-borono-, ethyl ester: Another boronic acid derivative with similar reactivity.
3-Phenylpropionic acid: A monocarboxylic acid with a phenyl group at the third position.
Uniqueness: Benzenepropanoic acid, 3-(ethoxycarbonyl)-, is unique due to its ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex boronic esters. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(3-ethoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10-5-3-4-9(8-10)6-7-11(13)14/h3-5,8H,2,6-7H2,1H3,(H,13,14) |
InChI 键 |
KDDKCZMMPJTAFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)

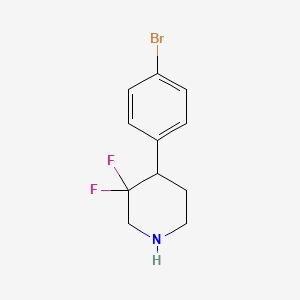
![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
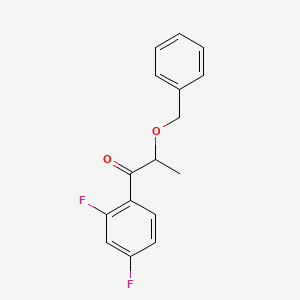
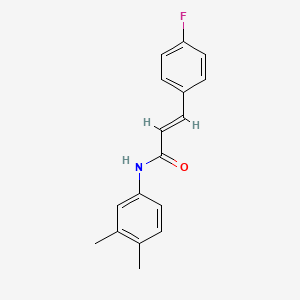
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
